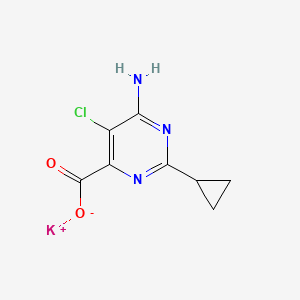

Aminocyclopyrachlor potassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

858956-35-1 |

|---|---|

Molecular Formula |

C8H7ClKN3O2 |

Molecular Weight |

251.71 g/mol |

IUPAC Name |

potassium;6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H8ClN3O2.K/c9-4-5(8(13)14)11-7(3-1-2-3)12-6(4)10;/h3H,1-2H2,(H,13,14)(H2,10,11,12);/q;+1/p-1 |

InChI Key |

BYXPJQZAPGGUGH-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)N)Cl)C(=O)[O-].[K+] |

Origin of Product |

United States |

Mechanisms of Herbicidal Action and Plant Physiological Responses

Auxin Mimicry and Plant Growth Regulation Disruption

Aminocyclopyrachlor (B166884) is classified as a synthetic auxin herbicide. herts.ac.ukfao.orgnih.govnih.gov These herbicides imitate the action of the primary natural auxin, indole-3-acetic acid (IAA), but are more stable and persistent within the plant. wikipedia.org This persistence leads to a continuous and unregulated stimulation of auxin-responsive genes, ultimately causing abnormal and lethal growth in susceptible plants. wikipedia.org

Interference with Endogenous Phytohormone Signaling Pathways

The mode of action of aminocyclopyrachlor involves the disruption of normal plant hormonal balance. By acting as a potent and stable auxin mimic, it overwhelms the plant's natural auxin signaling pathways. wikipedia.org This interference leads to a cascade of physiological and molecular events characteristic of auxin herbicide injury. The continuous stimulation of auxin receptors can trigger secondary hormonal responses, including the increased production of ethylene (B1197577) and abscisic acid. This hormonal crosstalk contributes significantly to the observed symptoms of senescence, growth inhibition, and tissue decay in sensitive dicotyledonous species.

Uptake Dynamics in Target Plants

The efficacy of aminocyclopyrachlor is dependent on its absorption by the target plant and subsequent translocation to its sites of action. The compound is formulated to be readily taken up by both above-ground and below-ground plant parts. chemicalwarehouse.comherts.ac.uk

Foliar Absorption Pathways

Foliar application of aminocyclopyrachlor results in its absorption through the leaf cuticle. bioone.org The efficiency of this process can be influenced by environmental factors and the use of adjuvants, such as methylated seed oil, which can enhance penetration. usda.gov Once absorbed, it moves systemically throughout the plant via both the xylem and phloem transport systems to reach the meristematic tissues in shoots and roots. herts.ac.uk Studies have shown that foliar absorption rates can vary between different plant species. For instance, in a study comparing three aquatic weeds, maximum absorption of aminocyclopyrachlor was similar, reaching approximately 72-73%, but the time to reach 90% absorption varied significantly: 1.6 hours for waterhyacinth, 5.1 hours for waterlettuce, and 11.8 hours for alligatorweed. researchgate.net

Root Absorption Mechanisms

Aminocyclopyrachlor present in the soil can be readily absorbed by plant roots. chemicalwarehouse.comherts.ac.uk Its high water solubility facilitates its movement in the soil solution, making it available for root uptake. bioone.org Following absorption by the roots, the herbicide is transported via the xylem to the growing points of the plant. Research has indicated that for some perennial weeds, such as Canada thistle, root absorption of aminocyclopyrachlor can be more effective in causing plant mortality than foliar absorption. mountainscholar.org

Influence of Active Ingredient Form (Acid vs. Methyl Ester) on Absorption

Aminocyclopyrachlor is available in different formulations, including the free acid and the methyl ester. usda.gov Research on Canada thistle has demonstrated that the methyl ester form of aminocyclopyrachlor is absorbed more readily by the foliage than the free acid form. usda.gov However, once inside the plant, the methyl ester is rapidly converted to the free acid, which is the herbicidally active molecule. fao.orgusda.gov Approximately 80% of the absorbed aminocyclopyrachlor methyl ester is metabolized to the free acid within six hours of treatment. usda.gov While the initial uptake is faster for the methyl ester, this rapid conversion means that the translocation and ultimate herbicidal effect are due to the acid form. usda.gov

Table 1: Comparison of Foliar Absorption and Translocation of Aminocyclopyrachlor Formulations in Canada Thistle

| Formulation | Absorption (Percentage of Applied) | Translocation to Roots (Percentage of Applied) |

| Aminocyclopyrachlor Methyl Ester | Higher | 8.6% |

| Aminocyclopyrachlor Free Acid | Lower | 6.2% |

| Data sourced from studies on Canada thistle. usda.gov |

Intra-Plant Translocation and Distribution

Following absorption through the foliage or roots, aminocyclopyrachlor is mobile within the plant's vascular systems. tennessee.edu It is translocated throughout the plant via both the xylem and phloem, which allows it to reach and affect various plant tissues. tennessee.eduherts.ac.uk

Aminocyclopyrachlor exhibits systemic movement within plants, utilizing both the xylem and phloem transport pathways. herts.ac.uk The xylem is responsible for transporting water and minerals from the roots to the rest of the plant, while the phloem transports sugars and other organic nutrients, primarily from the leaves to other parts of the plant, such as roots and growing points. slideshare.net The ability of aminocyclopyrachlor to move within both of these vascular tissues ensures its distribution from the point of uptake, whether through the roots or leaves, to the areas of active growth where it exerts its herbicidal effects. tennessee.eduherts.ac.uk This dual-pathway translocation is a key characteristic of systemic herbicides.

A critical aspect of aminocyclopyrachlor's efficacy is its accumulation in the meristematic tissues of a plant. tennessee.eduherts.ac.uk These tissues, found at the growing points like shoot tips and root tips, are areas of rapid cell division and growth. By concentrating in these vital areas, the herbicide disrupts plant development, leading to characteristic symptoms of synthetic auxin herbicides such as leaf epinasty (downward bending), stem twisting, and cupping of new leaves. tennessee.edupurdue.edu This targeted accumulation ensures that the herbicidal action is focused on the most vulnerable and actively growing parts of the plant. purdue.edu

Research has shown that the efficiency of aminocyclopyrachlor translocation can vary significantly between different plant species. nih.gov Studies comparing its movement in prickly lettuce, rush skeletonweed, and yellow starthistle found that the total amount of translocated herbicide was greatest in yellow starthistle. nih.gov Interestingly, the level of translocation does not always correlate directly with sensitivity. For instance, the highly sensitive prickly lettuce absorbed and translocated less of the herbicide than the less sensitive rush skeletonweed. nih.gov In another study, translocation was found to be lower in large crabgrass compared to black nightshade. tennessee.edu In both of these species, the movement was primarily directed towards the foliage and plant sections above the treated leaf. tennessee.edu

Table 1: Species-Specific Translocation of Aminocyclopyrachlor

| Species | Relative Sensitivity | Translocation Level | Primary Translocation Area |

|---|---|---|---|

| Yellow Starthistle (Centaurea solstitialis) | Less Sensitive | Highest | Developing Shoots nih.gov |

| Rush Skeletonweed (Chondrilla juncea) | Less Sensitive | Moderate | Developing Shoots, Early translocation to roots nih.gov |

| Prickly Lettuce (Lactuca serriola) | Highly Sensitive | Lowest | Developing Shoots nih.gov |

| Black Nightshade (Solanum nigrum) | - | Higher than Large Crabgrass | Foliage above treated leaf tennessee.edu |

| Large Crabgrass (Digitaria sanguinalis) | - | Lower than Black Nightshade | Foliage above treated leaf tennessee.edu |

The movement of aminocyclopyrachlor to the roots and other belowground structures also differs by species. In studies with Canada thistle, both the free acid and methyl ester formulations of the herbicide showed similar levels of translocation to the roots, measured at 6.2% and 8.6% of the applied amount, respectively. usda.gov In field bindweed, translocation to belowground tissues increased over time, reaching 14% of the applied radioactivity 192 hours after application. fao.org A notable pattern was observed in rush skeletonweed, where the initial translocation of the herbicide was directed towards the root tissue. nih.gov

Metabolism and Detoxification within Plant Species

Aminocyclopyrachlor is often formulated as a methyl ester (aminocyclopyrachlor-methyl). nih.gov Once absorbed by the plant, this ester form, which can be absorbed more readily than the acid form, undergoes rapid metabolism. usda.govfao.org The methyl ester is quickly de-esterified, or converted, into its active herbicidal form: aminocyclopyrachlor acid. nih.govfao.orgapvma.gov.au This conversion is a critical step for its herbicidal activity.

Studies on various weed species have demonstrated the speed of this process.

In Canada thistle , approximately 80% of the absorbed methyl ester was converted to the free acid within 6 hours of treatment. usda.gov

In both black nightshade and large crabgrass , between 60% and 78% of the detected radioactivity was identified as the free acid metabolite just 8 hours after treatment. tennessee.edu

Similarly, in rush skeletonweed , the methyl ester form was rapidly de-esterified and then translocated as the active acid form. nih.gov

This rapid biotransformation ensures that the active compound is readily available to be transported to the meristematic tissues to disrupt plant growth. usda.govfao.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Code | Type |

|---|---|---|

| Aminocyclopyrachlor | DPX-MAT28 | Active Acid Form |

| Aminocyclopyrachlor-methyl | DPX-KJM44 | Methyl Ester Form |

| 2,4-D | - | Herbicide |

| Aminopyralid (B1667105) | - | Herbicide |

| Clopyralid | - | Herbicide |

| Diflufenzopyr | - | Herbicide |

| Metsulfuron | - | Herbicide |

Species-Dependent Metabolic Pathways and Rates

The metabolism of aminocyclopyrachlor in plants is a critical factor influencing its herbicidal activity and selectivity. Research indicates that the metabolic process and its rate can vary significantly among different plant species. When applied as its methyl ester form, aminocyclopyrachlor undergoes a rapid transformation within the plant.

Studies on various plant species, including grass, Canada thistle (Cirsium arvense), and rush skeletonweed (Chondrilla juncea), have shown that the methyl ester of aminocyclopyrachlor (DPX-KJM44) is quickly de-esterified to its active acid form, aminocyclopyrachlor (DPX-MAT28). nih.govfao.orgmountainscholar.org This conversion is a key metabolic step, as the resulting free acid is readily translocated throughout the plant, enabling its systemic herbicidal action. fao.org For example, in Canada thistle, the conversion from the methyl ester to the free acid form is rapid and considered crucial for its effectiveness. mountainscholar.org

However, further metabolism of the aminocyclopyrachlor acid itself appears to be limited in both susceptible and tolerant plants. In studies on grass, metabolites derived from the aminocyclopyrachlor acid were found to be minor, constituting less than 6.1% of the total radioactive residue. apvma.gov.au Similarly, research on rush skeletonweed showed no metabolism of the aminocyclopyrachlor acid occurred after the initial de-esterification of the methyl ester. nih.gov This lack of significant further degradation has been observed in both monocot and dicot species, suggesting that the primary metabolic event is the initial conversion of the ester to the active acid form. usda.gov

The rate of absorption and subsequent translocation, which are linked to metabolism, also differ by species. For instance, while the methyl ester form is absorbed more readily than the acid form, rush skeletonweed absorbed the most herbicide, followed by yellow starthistle (Centaurea solstitialis) and then the highly sensitive prickly lettuce (Lactuca serriola). nih.gov Interestingly, the de-esterification process in yellow starthistle and rush skeletonweed appeared to slow the translocation of the resulting acid. nih.gov

Role of Metabolism in Herbicide Selectivity and Tolerance

The selectivity of aminocyclopyrachlor, particularly its effectiveness on broadleaf weeds (dicots) while showing tolerance in many grass species (monocots), is governed by a combination of physiological and metabolic factors. scielo.br While differential metabolism of the active aminocyclopyrachlor acid is not the primary driver of selectivity, the initial metabolic conversion and other physiological traits play a significant role. usda.gov

Monocotyledonous species (class Liliopsida) generally exhibit higher tolerance to aminocyclopyrachlor compared to dicotyledonous species (class Magnoliopsida). scielo.br This tolerance in monocots is attributed to several factors, including the specific arrangement of their vascular tissues, the presence of intercalary meristems, and potentially metabolism and exudation through the root system. scielo.br

Studies quantifying the response of various species have demonstrated this selectivity clearly. The dose required to reduce plant fresh weight by 50% (I50) varies dramatically between tolerant and susceptible species.

| Species | Common Name | Class | I50 (g ha⁻¹) |

|---|---|---|---|

| Zea mays | Maize | Liliopsida | > 50 |

| Sorghum bicolor | Sorghum | Liliopsida | > 50 |

| Pennisetum glaucum | Millet | Liliopsida | > 50 |

| Cucumis sativus | Cucumber | Magnoliopsida | 39.50 |

| Helianthus annuus | Sunflower | Magnoliopsida | 24.50 |

| Gossypium hirsutum | Cotton | Magnoliopsida | 9.70 |

| Glycine max | Soybean | Magnoliopsida | 2.55 |

| Beta vulgaris | Beet | Magnoliopsida | 0.65 |

Tolerance can also vary within the same family or genus. For example, among bahiagrass (Paspalum notatum) cultivars, 'Argentine' was found to be the most tolerant, whereas 'Pensacola' was more sensitive to aminocyclopyrachlor, especially when mixed with other herbicides like metsulfuron. bioone.orgcambridge.org This suggests a genetic basis for tolerance that may influence the plant's ability to withstand the herbicide's effects. The rapid metabolism of the applied methyl ester to the more mobile acid form is a crucial step that influences the compound's systemic behavior and ultimate efficacy. mountainscholar.org

Impact of Environmental Stress on Plant Metabolism of the Compound

Environmental stress factors, such as drought or cold temperatures, can significantly alter a plant's physiological and metabolic state, which in turn affects its response to aminocyclopyrachlor. Weeds that are "hardened off" due to drought or cold stress may exhibit reduced susceptibility to the herbicide. epa.gov This can be due to physiological changes like closed stomata, which reduce herbicide uptake, or a general slowdown in metabolic and translocation rates, hindering the movement of the active substance to its target sites.

Environmental Fate and Transport Dynamics

Degradation Pathways in Environmental Compartments

The breakdown of aminocyclopyrachlor (B166884) in the environment occurs through several key pathways, including photolysis, microbial action, and hydrolysis. The rate and extent of degradation are dependent on various environmental factors.

Aqueous Photolysis and Metabolite Formation

Aqueous photolysis is a significant degradation route for aminocyclopyrachlor. nih.gov When exposed to light in aqueous solutions, aminocyclopyrachlor undergoes photodegradation, leading to the formation of several metabolites. fao.orgnih.gov The half-life for this process can be as short as 1.2 days in clear, shallow water and 7.8 days in a pH 4 buffer solution. nih.gov In a study, after 360 hours of continuous irradiation, aminocyclopyrachlor accounted for 28% of the applied radioactivity. fao.org

The photodegradation of aminocyclopyrachlor proceeds through at least three distinct pathways:

Decarboxylation to form IN-LXT69. fao.org

Photo-induced elimination of hydrogen chloride and contraction of the pyrimidine (B1678525) ring to create the imidazole-nitrile IN-QHF57. fao.org

Destruction of the pyrimidine ring to yield the cyclopropyl (B3062369) amidine, IN-YY905, which is subsequently hydrolyzed to IN-Q3007 and IN-V0977. fao.org

Key metabolites formed during aqueous photolysis include IN-LXT69, IN-QFH57, IN-YY905, IN-Q3007, and IN-V0977. fao.org Other unidentified products are likely low molecular weight compounds. fao.org Another study identified 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine, 4-cyano-2-cyclopropy1-1H-imidazole-5-carboxylic acid, and cyclopropanecarboxylic acid as photolysis degradation products. nih.gov

Table 1: Major Metabolites of Aminocyclopyrachlor from Aqueous Photolysis

| Metabolite | Formation Pathway |

| IN-LXT69 | Decarboxylation |

| IN-QHF57 | Photo-induced elimination of HCl and pyrimidine ring contraction |

| IN-YY905 | Pyrimidine ring destruction |

| IN-Q3007 | Hydrolysis of IN-YY905 |

| IN-V0977 | Hydrolysis of IN-YY905 |

| 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine | Photolysis |

| 4-cyano-2-cyclopropy1-1H-imidazole-5-carboxylic acid | Photolysis |

| Cyclopropanecarboxylic acid | Photolysis |

Microbial Degradation in Soil and Aquatic Systems

Microbial metabolism plays a role in the degradation of aminocyclopyrachlor, although it is a slow process. researchgate.net In aerobic soil incubation studies, aminocyclopyrachlor degrades with half-lives ranging from 114 to 433 days. researchgate.net One study reported a typical aerobic soil degradation half-life (DT₅₀) of 31 days. herts.ac.uk However, in aerobic aquatic metabolism tests, the half-life of aminocyclopyrachlor was observed to be greater than 100 days, with carbon dioxide and 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine identified as metabolites. nih.gov Under anaerobic aquatic conditions, the calculated half-life was even longer, at 1733 days. nih.gov In aerobic water-sediment systems kept in the dark, aminocyclopyrachlor was persistent, with water DT₅₀ values of 153 to 445 days and total system DT₅₀ values exceeding 1000 days. apvma.gov.au

The presence of organic materials in the soil can increase the persistence of aminocyclopyrachlor. researchgate.net One study found that the degradation half-life was 187 days in unamended soil and greater than 240 days in soils amended with organic materials. researchgate.net For 90% degradation, it was estimated to take between 622 and 921 days in all tested soils. researchgate.net

Hydrolysis in Soil and Water Environments

Aminocyclopyrachlor is stable to hydrolysis under typical environmental pH conditions. nih.govherts.ac.uk In the environmentally relevant pH range, the hydrolysis half-life is greater than one year, indicating that this is not a significant degradation pathway. apvma.gov.au

Soil Behavior and Persistence

Sorption and Desorption Characteristics in Various Soil Types

Aminocyclopyrachlor generally exhibits low sorption to soil colloids, which can make it more available in the soil solution. researchgate.net The sorption and desorption of aminocyclopyrachlor are influenced by soil organic matter content, clay content, and pH. usda.gov

Studies have shown that the Freundlich model can adequately describe the sorption-desorption behavior of aminocyclopyrachlor. nih.govnih.gov The Freundlich sorption coefficient (Kf) has been found to be positively correlated with the clay content of the soil. nih.gov In one study comparing three different soils, the Kf values for aminocyclopyrachlor were lowest in eroded and depositional Minnesota soils (0.04 and 0.12 µmol(1-1/n) L(1/n) kg-1, respectively) and highest in a Molokai soil (0.31 µmol(1-1/n) L(1/n) kg-1). nih.gov Another study on 14 Brazilian soils found Kf values ranging from 0.06 to 1.64, with the lowest sorption observed in soils with very low organic carbon content and sandy textures. usda.gov

Desorption of aminocyclopyrachlor has been shown to be hysteretic, meaning it does not readily desorb from soil particles once sorbed. nih.govusda.gov This suggests that while the herbicide is mobile, its potential mobility might be overestimated if only sorption coefficients are considered. usda.gov The desorption Kf values have been observed to be higher than the sorption Kf values, indicating that sorption is reversible and that leaching can affect its fate. nih.gov

Table 2: Freundlich Sorption Coefficients (Kf) of Aminocyclopyrachlor in Various Soils

| Soil Type | Kf (µmol(1-1/n) L(1/n) kg-1) | Reference |

| Eroded Minnesota Soil | 0.04 | nih.gov |

| Depositional Minnesota Soil | 0.12 | nih.gov |

| Molokai Soil | 0.31 | nih.gov |

| Brazilian Soils (range) | 0.06 - 1.64 | usda.gov |

| Brazilian Loamy Sand Soil | 0.37 | nih.gov |

| Brazilian Clay Soils (range) | up to 1.34 | nih.gov |

Soil Half-Life and Persistence Variability Across Ecosystems

The persistence of aminocyclopyrachlor in soil, as measured by its half-life (DT₅₀), varies significantly depending on soil type, moisture content, and temperature. researchgate.netcambridge.org Reported DT₅₀ values range widely, from as short as 3 days to over 400 days. researchgate.netcambridge.orgvt.edu

In a study of four soils from the Northern Great Plains, the DT₅₀ ranged from 3 to over 112 days. researchgate.netcambridge.org Dissipation generally increased with higher soil moisture and temperature. cambridge.org The most rapid dissipation, with an average DT₅₀ of less than 20 days, occurred in soils with higher clay and organic matter content. cambridge.org In contrast, some studies have reported much longer half-lives, with values between 114 and 433 days in different soils. researchgate.netvt.edu Field studies have observed half-lives ranging from 22 to 126 days. usda.gov Another source indicates a typical soil half-life of 31 days. herts.ac.uk

The persistence of aminocyclopyrachlor can lead to residual activity in the soil for extended periods, potentially affecting subsequent sensitive crops. researchgate.net Some research suggests that the herbicide can remain active in the soil for up to two years. researchgate.net

Table 3: Soil Half-Life (DT₅₀) of Aminocyclopyrachlor in Different Studies

| Study Location/Soil Type | DT₅₀ (days) | Conditions | Reference |

| Northern Great Plains (4 soils) | 3 to >112 | Varied moisture and temperature | researchgate.netcambridge.org |

| Various Soils | 114 to 433 | Lab aerobic metabolism | researchgate.netvt.edu |

| Field Study (US and Canada) | 22 to 126 | Field conditions | usda.gov |

| Typical Soil | 31 | Aerobic | herts.ac.uk |

| Turf | 37 to 103 | Field conditions | usda.gov |

| Non-vegetated Fields | 72 to 128 | Field conditions | usda.gov |

| Unamended Soil | 187 | Lab incubation | researchgate.net |

| Soil with Organic Amendments | >240 | Lab incubation | researchgate.net |

Influence of Soil Properties on Sorption Coefficients

The sorption of aminocyclopyrachlor to soil is a critical process influencing its mobility and potential to leach into groundwater. Sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

Studies have shown that the sorption of aminocyclopyrachlor is generally low and is influenced by several soil properties, primarily organic carbon (OC) content and clay content. usda.govnih.gov In a study of 14 Brazilian soils, Freundlich sorption coefficient (Kf) values, which are comparable to Kd, ranged from 0.06 to 1.64. usda.govnih.gov The corresponding Koc values (normalized for organic carbon content) ranged from 11 to 64 L/kg, indicating that sorption is correlated with the amount of organic carbon in the soil. usda.govnih.gov The lowest sorption was observed in soils with low organic carbon (0.50-0.65%) and sandy textures. usda.govnih.gov

Another study on three Brazilian soils found that the Freundlich sorption coefficient [Kf(sorption)] ranged from 0.37 to 1.34 µmol(1-1/n) L1/n kg-1 and was positively correlated with the clay content of the soil. nih.gov Research on Minnesota soils also confirmed that sorption was low for all soils tested. umn.edu At typical soil pH levels, aminocyclopyrachlor exists as an anion, which generally does not adsorb strongly to soil components that are often negatively charged. nih.govresearchgate.net

The desorption of aminocyclopyrachlor is often hysteretic, meaning it does not readily detach from soil particles once sorbed. usda.govnih.gov This suggests that while the initial sorption is weak, a portion of the applied herbicide can become more strongly bound over time, potentially reducing its mobility. usda.govnih.gov

Table 1: Sorption Coefficients of Aminocyclopyrachlor in Various Soils

| Soil Type | Kf (sorption) | Koc (L/kg) | Reference |

| 14 Brazilian Soils | 0.06 - 1.64 | 11 - 64 | usda.govnih.gov |

| 3 Brazilian Soils | 0.37 - 1.34 µmol(1-1/n) L1/n kg-1 | - | nih.gov |

| 5 Soils (Batch Study) | 0.004 - 0.941 L/kg | 0.8 - 24.8 | apvma.gov.au |

| Minnesota Soils (Eroded) | 0.04 µmol(1–1/n) L1/n kg−1 | - | scilit.com |

| Minnesota Soils (Depositional) | 0.12 µmol(1–1/n) L1/n kg−1 | - | scilit.com |

| Molokai Soil | 0.31 µmol(1–1/n) L1/n kg−1 | - | scilit.com |

Water Transport and Contamination Potential

Due to its properties, aminocyclopyrachlor has a notable potential for transport in aquatic systems, which raises concerns about water contamination.

Aminocyclopyrachlor is considered to have a high potential for leaching into groundwater systems. herts.ac.ukwisconsin.govepa.gov This is due to its high water solubility, low sorption to soil particles, and moderate persistence in soil. herts.ac.ukusda.govusda.gov The Groundwater Ubiquity Score (GUS), a model used to rank pesticides for their potential to move toward groundwater, classifies aminocyclopyrachlor as having high to very high leachability. umn.eduherts.ac.ukorst.edu

Field studies have detected aminocyclopyrachlor at soil depths of 70 to 90 cm one year after application, indicating its downward movement through the soil profile. nih.gov Its pKa of 4.65 means it will exist partially in its anionic form in most soils, and anions are generally more mobile as they are less likely to adsorb to negatively charged soil particles. nih.govherts.ac.uk Leaching is particularly a concern in permeable soils, such as sandy soils, especially where the water table is shallow. wisconsin.govepa.gov One study on Brazilian soils showed that while leaching in sandy clay and clay soils was less than 0.06%, it was approximately 3% in a loamy sand soil, demonstrating the influence of soil texture on mobility. nih.gov

Runoff from treated areas is a significant pathway for the contamination of surface water bodies with aminocyclopyrachlor. wisconsin.govepa.gov The compound is classified as having a high potential for reaching surface water via runoff for several months following application. wisconsin.govepa.gov This risk is elevated for poorly draining soils and soils with shallow groundwater. wisconsin.govepa.gov

The amount of runoff is influenced by factors such as rainfall intensity and timing relative to application. epa.gov Label instructions often advise against application when rainfall is forecasted within 48 hours to reduce the likelihood of runoff. epa.gov Establishing and maintaining vegetative buffer strips between treated areas and surface water features like ponds and streams can also help reduce the loading of aminocyclopyrachlor into these water bodies. epa.gov

The mobility of aminocyclopyrachlor in aqueous environments is governed by several of its physicochemical properties.

High Water Solubility: Aminocyclopyrachlor is highly soluble in water, with solubility increasing with pH. nih.gov At 20°C, its solubility is 2810 mg/L in purified water, 3130 mg/L at pH 4, and 4200 mg/L at pH 7. nih.gov This high solubility facilitates its transport with moving water, both through the soil profile (leaching) and over the surface (runoff). mountainscholar.org

Low Sorption: As discussed, its low affinity for sorbing to soil particles (low Koc) means that it remains dissolved in the soil solution and is easily transported with water flow. usda.govnih.govnih.gov

Anionic Nature: With a pKa of 4.65, aminocyclopyrachlor exists primarily as an anion in environments with a pH above this value. nih.gov Anions are generally repelled by negatively charged soil colloids (clay and organic matter), which further enhances their mobility in water. nih.gov

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state and disperses into the atmosphere.

Aminocyclopyrachlor itself has a very low potential for volatilization. herts.ac.ukresearchgate.net This is indicated by its low vapor pressure (3.7 x 10⁻⁸ mm Hg at 25°C) and a very low Henry's Law constant (3.47 x 10⁻¹² atm-cu m/mole at 20°C). nih.govapvma.gov.au The Henry's Law constant suggests that aminocyclopyrachlor is essentially nonvolatile from water and moist soil surfaces. nih.govapvma.gov.au

However, the methyl ester of aminocyclopyrachlor (aminocyclopyrachlor-methyl) exhibits a higher potential for volatilization. researchgate.net Laboratory and chamber studies have shown that the methyl ester can volatilize from nonporous surfaces. researchgate.net While the potential for vapor drift from the parent aminocyclopyrachlor acid is very low, the ester form presents a greater risk for off-target movement via atmospheric dispersion, although outdoor studies suggest its vapor activity may be less than that of other volatile herbicides like dicamba (B1670444). researchgate.net It is important to note that the methyl ester rapidly converts to the aminocyclopyrachlor acid in the environment. fao.org

Table 2: Volatility Properties of Aminocyclopyrachlor and its Methyl Ester

| Compound | Vapor Pressure | Henry's Law Constant | Volatility Potential | Reference |

| Aminocyclopyrachlor (acid) | 3.7 x 10⁻⁸ mm Hg (25°C) | 3.47 x 10⁻¹² atm-m³/mol (20°C) | Essentially nonvolatile | nih.gov |

| Aminocyclopyrachlor-methyl | Not specified | Not specified | Can volatilize from surfaces | researchgate.net |

Environmental Factors Affecting Vapor Movement and Off-Target Effects

The movement of aminocyclopyrachlor from the application site, which can lead to off-target effects, is influenced by a combination of the chemical's intrinsic properties and various environmental factors. While volatilization is not considered a primary route of dissipation for aminocyclopyrachlor, environmental conditions play a crucial role in both vapor and physical drift. apvma.gov.au

Vapor Pressure and Temperature

Aminocyclopyrachlor is characterized by a very low vapor pressure, which indicates a low tendency to volatilize and enter the atmosphere as a gas. nih.govusda.gov Laboratory studies have confirmed that aminocyclopyrachlor has very low volatility, with undetectable vapor release from treated surfaces under laboratory conditions. researchgate.netusda.gov Consequently, the potential for off-target plant responses from aminocyclopyrachlor vapor drift is considered very low. researchgate.net

However, the volatility of synthetic auxin herbicides as a class can be influenced by temperature. researchgate.net Generally, higher temperatures can increase the potential for vaporization, which may lead to injury in non-target broadleaf plants through vapor drift. researchgate.net For instance, studies on other auxin herbicides have shown a significant increase in plant injury as temperatures rise. researchgate.net While aminocyclopyrachlor itself is not highly volatile, its methyl ester, aminocyclopyrachlor-methyl, has demonstrated a higher potential to volatilize, particularly from nonporous surfaces like glass and plastic. researchgate.netusda.gov

Table 1: Physicochemical Properties of Aminocyclopyrachlor Related to Volatility

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure | 3.7 x 10⁻⁸ mm Hg | 25 | nih.govusda.gov |

| Vapor Pressure | 6.92 x 10⁻⁶ Pa | 20 | apvma.gov.au |

| Henry's Law Constant | 3.47 x 10⁻¹² atm-cu m/mol | 20 | nih.gov |

| Henry's Law Constant | 5.24 x 10⁻⁷ Pa m³/mol | Not Specified | apvma.gov.au |

Soil Characteristics and Moisture

Soil conditions at the time of application are critical in determining the potential for off-target movement. Applications to powdery, dry, light, or sandy soils are particularly risky, especially when there is little chance of rain shortly after treatment. epa.govarborchem.com In these conditions, soil particles treated with the herbicide can be moved by wind or water, leading to potential damage to susceptible crops and desirable vegetation. epa.govarborchem.comwisconsin.gov The herbicide is classified as having a high potential to reach surface water through runoff, a risk that is elevated in poorly draining soils and areas with shallow groundwater. epa.govarborchem.comwisconsin.gov

The dissipation of aminocyclopyrachlor in soil is also dependent on soil type, moisture, and temperature. researchgate.net Research has shown that dissipation generally increases as soil moisture and temperature rise. researchgate.net Conversely, applying the herbicide to frozen or snow-covered ground is advised against, as this can increase the likelihood of off-target movement. epa.govwisconsin.gov

Climatic Conditions

Weather conditions such as wind, temperature, and humidity are significant factors in the off-target movement of aminocyclopyrachlor via spray drift. wisconsin.gov Label instructions often mandate that applications should only occur when there is minimal hazard from spray drift. wisconsin.gov Runoff potential is heightened by rainfall, and avoiding applications when rain is forecasted within 48 hours can reduce the movement of the chemical into surface water. arborchem.com Establishing a well-maintained vegetative buffer strip between treated areas and surface water features is also recommended to mitigate the loading of aminocyclopyrachlor from runoff. arborchem.com

Table 2: Summary of Environmental Factors and Their Influence on Off-Target Movement of Aminocyclopyrachlor

| Environmental Factor | Condition Increasing Off-Target Risk | Mechanism of Movement | Reference |

|---|---|---|---|

| Temperature | High Temperatures | Increased potential for volatility of some forms (e.g., methyl ester) | researchgate.net |

| Soil Type | Powdery, dry, light, sandy soils | Movement of treated soil particles by wind and water | epa.govarborchem.com |

| Soil Moisture | Low likelihood of rainfall after application on dry soils | Wind and water erosion of treated soil | epa.govarborchem.com |

| Soil State | Frozen or snow-covered ground | Increased potential for surface runoff | epa.govwisconsin.gov |

| Wind | High wind speeds | Spray drift | wisconsin.gov |

| Rainfall | Heavy rainfall shortly after application | Surface water runoff | arborchem.com |

Ecotoxicological Impacts on Non Target Biota Excluding Animals and Humans

Phytotoxicity to Non-Target Terrestrial Plant Species

Aminocyclopyrachlor (B166884) poses a considerable risk to non-target terrestrial vegetation due to its high phytotoxicity, even at low concentrations. wisconsin.govregulations.gov

Numerous studies have documented the high sensitivity of various native trees and plants to aminocyclopyrachlor. Conifers are particularly vulnerable. regulations.gov Incidents of widespread damage and death of non-target trees, even when product labels were followed, have been reported. regulations.govbeyondpesticides.org

Key research findings indicate varying levels of sensitivity among different species:

Highly Sensitive Species: White pine (Pinus strobus), Norway spruce (Picea abies), aspen, cottonwood, and silver maple have been identified as being particularly sensitive to low levels of aminocyclopyrachlor. wisconsin.govmountainscholar.org Honeylocust (Gleditsia triacanthos) has also shown severe injury, with damage observed in trees up to 7 meters away from the application site. mountainscholar.org

Tolerant Species: In contrast, some species like green ash (Fraxinus pennsylvanica) have demonstrated tolerance and were not susceptible to injury in field trials. mountainscholar.org

A greenhouse study further highlighted these differences, showing honeylocust to be about four times more tolerant than the highly sensitive blue spruce or Norway spruce. mountainscholar.org Tomato plants are also known to be extremely sensitive and are used as a bioassay to detect the presence of auxin herbicides. wikipedia.org

Table 1: Sensitivity of Selected Terrestrial Plant Species to Aminocyclopyrachlor

| Species | Common Name | Sensitivity Level | Source(s) |

|---|---|---|---|

| Picea abies | Norway Spruce | High | wisconsin.govmountainscholar.org |

| Pinus strobus | White Pine | High | wisconsin.govmountainscholar.org |

| Picea pungens | Blue Spruce | High | mountainscholar.org |

| Populus spp. | Aspen/Cottonwood | High | wisconsin.gov |

| Acer saccharinum | Silver Maple | High | wisconsin.gov |

| Gleditsia triacanthos | Honeylocust | High | mountainscholar.org |

| Fraxinus pennsylvanica | Green Ash | Tolerant | mountainscholar.org |

| Lycopersicon esculentum | Tomato | Very High | wikipedia.org |

Aminocyclopyrachlor is a systemic herbicide belonging to the pyrimidine (B1678525) carboxylic acid family. wikipedia.org Its mechanism of injury stems from its function as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA). wikipedia.org

The process of injury unfolds as follows:

Absorption: The chemical is readily absorbed through the leaves, stems, and roots of plants. tennessee.eduregulations.gov

Translocation: Once absorbed, it is transported throughout the plant via the xylem and phloem to the meristematic regions, which are areas of active cell division and growth. tennessee.eduregulations.gov

Disruption of Growth: In these meristematic tissues, the herbicide causes undifferentiated cell division and elongation, leading to a variety of growth abnormalities. wikipedia.org

Visible symptoms of aminocyclopyrachlor injury are characteristic of auxin herbicide damage and include epinasty (bending and twisting of stems and leaves), leaf cupping, severe necrosis, stem thickening, stunted growth, and calloused stems. wikipedia.orgtennessee.eduepa.gov The death of the plant can take several weeks to months for some woody species. epa.gov

Off-target damage from aminocyclopyrachlor is a significant concern due to its potential for both spray drift and movement through the soil. wisconsin.govregulations.gov

Spray Drift: Even very small, often invisible, quantities of spray can cause serious injury to susceptible non-target plants. wisconsin.govepa.gov The potential for drift is influenced by factors such as wind speed, temperature, and humidity. epa.gov Studies have shown that simulated spray drift of aminocyclopyrachlor can cause injury and reduce the height and dry mass of sensitive crops like cotton. cambridge.org

Off-Site Movement in Soil: Aminocyclopyrachlor is persistent and remains biologically active in the soil. regulations.gov It can be absorbed by the roots of desirable trees and shrubs whose root zones may extend far beyond their canopy. wisconsin.gov This off-site movement through the soil has been implicated in numerous incidents of damage to non-target trees, including thousands of conifers. regulations.govbeyondpesticides.org Research has also shown that mulch from trees damaged by aminocyclopyrachlor can contain enough residue to injure sensitive plants like tomatoes, as the chemical can leach from the wood chips into the soil. purdue.edu

Effects on Non-Target Aquatic Macrophytes and Algae

The high water solubility and persistence of aminocyclopyrachlor mean it has the potential to contaminate aquatic environments and harm non-target aquatic flora. herts.ac.ukcanada.ca

While comprehensive data on a wide range of aquatic species is limited, risk assessments indicate that damage to sensitive species of non-target aquatic macrophytes (aquatic plants) cannot be ruled out. wisconsin.gov One study reported low toxicity to the aquatic macrophyte Lemna gibba (duckweed). However, other research suggests that Lemna species are often among the most sensitive macrophytes to various herbicides. nih.gov Standard toxicity studies show that aminocyclopyrachlor is generally considered to have low toxicity to aquatic plants like algae. usda.gov

Table 2: Ecotoxicity of Aminocyclopyrachlor to Aquatic Flora

| Organism | Species | Endpoint | Value (mg ae/L) | Source(s) |

|---|---|---|---|---|

| Aquatic Plant | Lemna gibba | ErC50 | >122 | |

| Algae | Navicula pelliculosa | ErC50 | 57 |

ErC50: The concentration that causes a 50% reduction in growth rate. ae: acid equivalents

Aminocyclopyrachlor is classified as having a high potential for reaching surface water via runoff for several months following application, especially in areas with poorly draining soils or shallow groundwater. wisconsin.govepa.gov This is due to its high solubility and persistence in soil and water systems. canada.ca

Contaminated runoff poses a direct threat to aquatic flora. wisconsin.gov When this runoff enters water bodies such as ponds, streams, and springs, the dissolved herbicide can reach concentrations that are harmful to sensitive aquatic plants. epa.govscirp.org Similarly, if water contaminated with aminocyclopyrachlor is used for irrigation, it can cause injury or death to desirable vegetation and crops. wisconsin.govepa.gov The movement of agricultural pollutants through runoff is a leading cause of water quality impairment in rivers and lakes. scirp.orgresearchgate.net

Effects on Soil Microbial Communities

The assessment of the ecotoxicological impact of aminocyclopyrachlor potassium on soil microbial communities is crucial for understanding its broader environmental footprint. Soil microorganisms are fundamental to maintaining soil health and fertility through their roles in nutrient cycling, organic matter decomposition, and soil structure maintenance. The introduction of any xenobiotic, such as an herbicide, has the potential to alter the delicate balance of these microbial ecosystems.

The degradation of aminocyclopyrachlor in soil is a slow process primarily driven by aerobic microbial metabolism. researchgate.net Its half-life can vary considerably, ranging from 37 to 128 days in field studies, and is dependent on soil characteristics such as moisture content, temperature, organic matter, and clay content. researchgate.netusda.gov For instance, the degradation of aminocyclopyrachlor tends to be slower in soils with low organic matter and higher clay content. researchgate.net This persistence means that soil microorganisms can have prolonged exposure to the herbicide.

While broad-spectrum effects may be minimal, some studies on herbicides from other chemical classes have shown that they can be utilized by certain microbial species as a source of carbon or other nutrients. nih.gov This can lead to shifts in the microbial community structure, favoring organisms that can metabolize the compound while potentially inhibiting others. For example, the application of some herbicides has been shown to cause an increase in the population of certain fungi and bacteria capable of their degradation. nih.gov

Furthermore, the formulation of the herbicide can also play a role. While specific studies on the differential impact of the potassium salt of aminocyclopyrachlor are limited, it is known that high concentrations of salts like potassium chloride can impact soil microbial activity, in some cases reducing it. researchgate.net

The dissipation and activity of aminocyclopyrachlor in soil are summarized in the table below, highlighting the influence of soil properties.

Table 1: Factors Influencing Aminocyclopyrachlor Dissipation in Soil

| Soil Parameter | Influence on Aminocyclopyrachlor Dissipation | Observed Half-Life (DT50) Range | Reference |

|---|---|---|---|

| Soil Moisture | Dissipation generally increases with higher moisture content. | 3 to >112 days | researchgate.net |

| Temperature | Dissipation increases as temperature rises. | 3 to >112 days | researchgate.net |

| Organic Matter | Higher organic matter can accelerate degradation due to larger microbial populations. | 114 to 433 days (aerobic metabolism) | researchgate.net |

| Clay Content | Higher clay content can slow degradation. | Slower in high-clay soils | researchgate.net |

It is important to note that while the direct toxicity of aminocyclopyrachlor to the broader soil microbial biomass appears low at standard application rates, the potential for long-term, subtle shifts in microbial community composition and function due to its persistence warrants consideration. soilwealth.com.auresearchgate.net

Herbicide Resistance Mechanisms and Management Strategies

Evolution of Resistance in Target Weed Populations

The repeated use of herbicides with the same site of action creates a selective environment where naturally occurring resistant individuals within a weed population survive, reproduce, and eventually become dominant. epa.gov Aminocyclopyrachlor (B166884) is no exception to this evolutionary principle. mdpi.com The mechanisms driving this resistance can be broadly categorized into two main types: target-site resistance and non-target-site resistance.

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when a modification to the herbicide's target protein reduces or eliminates its binding affinity. nih.govwisc.edu For synthetic auxin herbicides like aminocyclopyrachlor, the primary target is the auxin signaling pathway, which regulates plant growth. chemicalwarehouse.comnih.gov These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death. chemicalwarehouse.comnih.gov

Resistance can arise from mutations in the genes encoding the auxin receptors (F-box proteins like TIR1/AFB) or the co-receptors (Aux/IAA proteins) to which the herbicide binds. researchgate.nethracglobal.com Research on Kochia scoparia (kochia) has identified a specific mutation in an Aux/IAA gene that confers cross-resistance to multiple synthetic auxin herbicides, including dicamba (B1670444), 2,4-D, and fluroxypyr. nih.govnih.gov This finding is significant as aminocyclopyrachlor belongs to the same mode of action group and is structurally similar to other pyridine (B92270) herbicides. nih.gov While a specific mutation conferring resistance directly to aminocyclopyrachlor has not yet been documented in published research, the known mutations in the auxin pathway that affect related herbicides are a critical area of study.

Mutations in the target site can result in different cross-resistance patterns. For example, some mutations in the Arabidopsis TIR1 homolog confer resistance to picolinate (B1231196) auxin herbicides but not to 2,4-D. researchgate.net This highlights the complexity of TSR and how different chemical families within the same mode of action group can interact differently with the target site. nih.govresearchgate.net

Non-Target Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov These are often complex and can confer resistance to multiple herbicides with different modes of action. nih.govresearchgate.net Key NTSR mechanisms include:

Enhanced Metabolism: This is a common form of NTSR where the resistant plant rapidly metabolizes or detoxifies the herbicide before it can cause significant harm. wisc.edu This process often involves enzymes from large gene families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net While crop plants naturally use metabolism to tolerate certain herbicides, weeds can evolve enhanced metabolic capabilities, rendering the herbicide ineffective. wisc.eduresearchgate.net In some cases, weeds have evolved resistance to herbicides they have never been exposed to, a phenomenon likely driven by metabolic cross-resistance. wisc.edu

Reduced Uptake or Translocation: Resistance can also occur if the weed absorbs less of the herbicide through its leaves or roots, or if it is less efficient at moving the herbicide within the plant to the target sites in the meristematic tissues. nih.govresearchgate.net Some weeds have been shown to sequester herbicides like glyphosate (B1671968) into vacuoles, effectively compartmentalizing them away from their target site. researchgate.net

While studies have shown that aminocyclopyrachlor is absorbed through both foliage and roots and translocates throughout the plant, specific instances of resistance due to reduced uptake or translocation have yet to be fully characterized in the scientific literature. chemicalwarehouse.comnih.gov

Genetic Basis of Resistance (Single Gene vs. Multi-Gene)

The genetic basis of resistance influences how quickly it can evolve and spread. For many synthetic auxin herbicides, resistance has been found to be conferred by a single, dominant or semi-dominant gene. unl.edunih.gov This means that resistance can be selected for rapidly, even in heterozygous individuals, and can be spread effectively through both seed and pollen. unl.edu

In contrast, resistance to other herbicides, like the dinitroanilines, can be a recessive trait, which slows its evolution. unl.edu Non-target-site resistance mechanisms, particularly those based on enhanced metabolism, can be more complex and may be controlled by multiple genes (polygenic). nih.gov While the specific genetic basis for resistance to aminocyclopyrachlor is not yet detailed, the single-gene dominance observed for other auxinic herbicides in weeds like Kochia scoparia and Sinapis arvensis suggests a high potential for rapid evolution of resistance. unl.edunih.gov

Cross-Resistance and Multiple Resistance Patterns

The evolution of resistance is further complicated by cross-resistance and multiple resistance.

Cross-Resistance: This occurs when a single resistance mechanism confers resistance to two or more herbicides within the same mode of action group. weedscience.org For example, a mutation in an Aux/IAA gene in kochia has been shown to endow resistance not only to dicamba but also to 2,4-D and fluroxypyr. nih.govnih.gov This indicates a high potential for cross-resistance to other Group 4 herbicides like aminocyclopyrachlor. However, resistance patterns can be unpredictable; some kochia populations exhibit resistance to dicamba but remain susceptible to fluroxypyr, and vice versa, suggesting that different mechanisms may be at play. weedscience.orgresearchgate.net

Multiple Resistance: This is when a weed biotype is resistant to herbicides from two or more different mode of action groups. weedscience.org This can occur through the accumulation of multiple resistance mechanisms within a single plant or population. manageresistancenow.ca Kochia populations have been identified with resistance to three different sites of action: Group 2 (ALS inhibitors), Group 4 (synthetic auxins like dicamba and fluroxypyr), and Group 9 (glyphosate). hracglobal.comweedscience.org The existence of such biotypes presents a significant challenge for chemical weed control. hracglobal.com

The following table summarizes documented resistance patterns in Kochia scoparia, a weed known for its propensity to evolve resistance to multiple herbicide groups, including Group 4 where aminocyclopyrachlor is classified.

Table 1: Documented Herbicide Resistance in Kochia scoparia

| Herbicide Group(s) | Herbicide(s) | Type of Resistance | Location Found |

|---|---|---|---|

| Group 4 | Dicamba, Fluroxypyr | Cross-Resistance | Nebraska, USA |

| Group 9, Group 4 | Glyphosate, Dicamba, Fluroxypyr | Multiple Resistance | Kansas, USA |

Data sourced from various studies and databases. nih.govhracglobal.comweedscience.orgmanageresistancenow.ca

Strategies for Sustainable Resistance Management

To preserve the utility of aminocyclopyrachlor and other herbicides, a proactive and integrated approach to weed management is essential. Relying on a single herbicide or mode of action will inevitably lead to the selection of resistant weeds. epa.gov

Integration into Diverse Weed Management Systems

Sustainable resistance management hinges on diversifying weed control tactics. epa.govapvma.gov.au This involves combining chemical and non-chemical methods into an Integrated Weed Management (IWM) program. epa.gov

Key chemical strategies include:

Using Herbicide Mixtures and Rotations: The most critical strategy is to use tank mixtures or sequential applications of herbicides with different effective modes of action. epa.govmdpi.com Each herbicide in a mixture should be effective against the target weed to prevent the selection of individuals with low-level resistance to one of the components. epa.gov For example, products that pre-mix aminocyclopyrachlor (Group 4) with a Group 2 herbicide like metsulfuron-methyl (B1676535) or chlorsulfuron (B1668881) can help manage weeds resistant to either group alone and delay the onset of new resistance. wikipedia.orgpnwhandbooks.org

Adhering to Labeled Rates: Using the full recommended herbicide rate is crucial. Reduced rates can allow weakly resistant individuals to survive and reproduce, accelerating the evolution of resistance.

Non-chemical strategies are equally important and include:

Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultivation practices, disrupting the life cycle of weeds. manageresistancenow.ca

Mechanical Control: Tillage can be used to control emerged weeds before planting or to manage escapes. weedscience.org

Cultural Practices: Planting competitive crops, optimizing planting dates, and managing soil health can help crops outcompete weeds. weedscience.org

Scouting and Monitoring: Regularly scouting fields helps to identify weed escapes early, allowing for timely intervention before resistant populations can establish and set seed. epa.gov

By integrating aminocyclopyrachlor potassium into a diverse IWM program, its effectiveness can be prolonged, providing a sustainable solution for weed control. epa.govapvma.gov.au

Tank-Mixing Strategies for Mitigating Resistance Development

To delay the onset of herbicide resistance, it is crucial to employ diversified weed control strategies. epa.gov One of the most effective chemical strategies is the use of tank-mixtures, which involves combining two or more herbicides with different modes of action (MOA) in a single application. croplife.org.au This approach ensures that multiple biochemical pathways within the target weed are attacked simultaneously, significantly reducing the probability of a weed biotype surviving the treatment. growiwm.org For a tank-mix to be effective in managing resistance, each herbicide in the mixture should be active on the same target weeds. hracglobal.com

This compound, a synthetic auxin herbicide belonging to the Group 4 mode of action, can be effectively tank-mixed with various other herbicides to broaden the spectrum of control and mitigate resistance. epa.govawsjournal.org Research and commercial product formulations demonstrate the utility of this strategy. For instance, aminocyclopyrachlor is available in pre-mixed formulations with herbicides from the acetolactate synthase (ALS) inhibitor group (Group 2), such as chlorsulfuron and metsulfuron. okstate.edu These combinations target different critical plant enzymes, making it difficult for weeds to develop resistance to both modes of action concurrently.

Studies have evaluated the efficacy of tank-mixing aminocyclopyrachlor with other herbicides for enhanced vegetation control, a practice that directly contributes to resistance management by ensuring high levels of weed kill. For example, tank mixes of aminocyclopyrachlor with glyphosate (Group 9, EPSP synthase inhibitor) or imazapyr (B1671738) (Group 2, ALS inhibitor) have demonstrated very good to excellent control of certain difficult-to-manage species. usda.gov Another study showed that three-way mixes of aminocyclopyrachlor with Oust® (sulfometuron-methyl, a Group 2 herbicide) and either Escort® (metsulfuron-methyl, Group 2) or Telar® (chlorsulfuron, Group 2) provided effective, long-term vegetation control. uky.edu

The selection of tank-mix partners should be strategic, considering the modes of action and the target weed spectrum. The following table provides examples of potential tank-mix partners for aminocyclopyrachlor and their respective modes of action, illustrating the principle of using multiple MOAs.

Table 1: Examples of Herbicide Tank-Mix Partners for Aminocyclopyrachlor

| Tank-Mix Partner | Herbicide Group (MOA) | Mode of Action |

|---|---|---|

| Chlorsulfuron | Group 2 | Acetolactate Synthase (ALS) Inhibitor |

| Metsulfuron-methyl | Group 2 | Acetolactate Synthase (ALS) Inhibitor |

| Imazapyr | Group 2 | Acetolactate Synthase (ALS) Inhibitor |

| Glyphosate | Group 9 | EPSP Synthase Inhibitor |

| 2,4-D | Group 4 | Synthetic Auxin |

Note: While 2,4-D and aminopyralid (B1667105) are also Group 4 herbicides, they are sometimes mixed with aminocyclopyrachlor for synergistic effects on certain weed species. google.comgoogle.com However, for resistance management, it is most effective to mix herbicides from different mode of action groups.

When preparing tank mixes, it is essential to follow label instructions regarding mixing order and compatibility to avoid physical or chemical incompatibility issues in the spray tank. fmc-agro.co.uksprayers101.com

Rotational Applications of Herbicides with Different Modes of Action

In addition to tank-mixing, the rotational application of herbicides with different modes of action is a cornerstone of sustainable herbicide resistance management. croplife.org.au This strategy involves alternating herbicides with different biochemical target sites in successive growing seasons or applications. manageresistancenow.ca The principle behind this approach is to avoid the repeated use of a single mode of action, which imposes continuous selection pressure on weed populations and accelerates the evolution of resistant biotypes. ucanr.edu By rotating modes of action, the selection pressure is varied, helping to keep weed populations susceptible to a wider range of herbicides over the long term. weedsmart.org.au

For this compound (Group 4), a sound resistance management program would involve rotating its use with herbicides from other groups that are effective on the target weed spectrum. For instance, if aminocyclopyrachlor is used in one season for broadleaf weed control, a herbicide from a different group, such as an ALS inhibitor (Group 2), a photosystem II inhibitor (Groups 5, 6, or 7), or a PPO inhibitor (Group 14), could be used in the following season. hracglobal.com

The choice of rotational partners depends on the specific cropping system, prevalent weed species, and available registered herbicides. wisc.edu Integrating non-chemical weed control methods, such as cultivation, crop rotation, and cover crops, further diversifies selection pressure and enhances the durability of herbicide technologies. hracglobal.comcottoninc.com

A well-planned herbicide rotation program is a key component of an Integrated Weed Management (IWM) system. croplife.org.au It is not merely about switching chemical products but about strategically rotating the fundamental mechanisms by which weeds are controlled.

Table 2: Herbicide Mode of Action Groups for Rotational Planning with Aminocyclopyrachlor (Group 4)

| Herbicide Group (MOA) | Mode of Action Class | Example Active Ingredients |

|---|---|---|

| Group 2 | Acetolactate Synthase (ALS) Inhibitors | Sulfometuron, Metsulfuron, Chlorsulfuron, Imazapyr |

| Group 5 | Photosystem II Inhibitors | Atrazine, Simazine |

| Group 9 | EPSP Synthase Inhibitors | Glyphosate |

| Group 14 | Protoporphyrinogen Oxidase (PPO) Inhibitors | Flumioxazin, Sulfentrazone |

This table provides a simplified overview for planning rotational applications. The specific choice of herbicide must always be based on registered uses for the site and target weeds, and users must adhere to all label directions and rotational restrictions. epa.govwisc.edu

Table 3: Chemical Compounds Mentioned

| Compound Name | Type |

|---|---|

| This compound | Herbicide |

| 2,4-D | Herbicide |

| Acetochlor | Herbicide |

| Aminopyralid | Herbicide |

| Atrazine | Herbicide |

| Chlorsulfuron | Herbicide |

| Flumioxazin | Herbicide |

| Glyphosate | Herbicide |

| Imazapyr | Herbicide |

| Metolachlor | Herbicide |

| Metsulfuron | Herbicide |

| Metsulfuron-methyl | Herbicide |

| Simazine | Herbicide |

| Sulfentrazone | Herbicide |

Advanced Analytical Methodologies for Environmental Monitoring and Residue Analysis

Extraction and Purification Techniques for Complex Matrices

The initial and critical step in analyzing environmental samples is the effective extraction of the target analyte from the matrix and its purification to remove interfering substances. For aminocyclopyrachlor (B166884), this process is tailored to the specific properties of the compound and the complexity of the sample matrix.

Solid Phase Extraction (SPE) is a widely used cleanup technique in the analysis of aminocyclopyrachlor residues. regulations.gov Following an initial solvent extraction from the sample matrix, the resulting extract is passed through an SPE cartridge. This process helps to remove matrix components that could interfere with the final analysis. However, the SPE step itself must be carefully optimized, as it can be a source of analyte loss. For instance, in the analysis of certain plant samples, losses of up to 20% of the total radioactive residue (TRR) have been associated with the SPE cleanup phase. regulations.gov This highlights the necessity of validating the efficiency of the SPE protocol for each specific application to ensure the accuracy of the final quantitative results. Thin-layer chromatography (TLC) has been used to analyze extracts prior to SPE cleanup to confirm the presence of the parent compound. regulations.gov

The procedures for extracting aminocyclopyrachlor must be optimized for each specific environmental matrix. Methods developed for soil and water samples are crucial for environmental fate studies and monitoring potential contamination. dokumen.pubregulations.gov Similarly, distinct protocols are required for analyzing residues in plant materials, such as grass, to enforce tolerance levels for food and feed. regulations.gov The United States Environmental Protection Agency (EPA) has identified a need for validated analytical methods for soil, water, and compost to support environmental monitoring. regulations.gov Given the persistence of aminocyclopyrachlor, developing a reliable method for compost is particularly important to prevent non-target plant damage. regulations.gov The extraction efficiency is a key parameter that is evaluated during method development to ensure that a high percentage of the analyte is recovered from the sample.

Chromatographic and Spectrometric Quantification Methods

Following extraction and cleanup, highly selective and sensitive instrumental techniques are employed for the quantification of aminocyclopyrachlor. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard for this purpose.

HPLC-MS/MS is the enforcement method proposed for determining residues of aminocyclopyrachlor and its metabolites in various commodities, including grass, milk, and bovine tissues. regulations.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The method involves monitoring at least two specific precursor-to-product ion transitions for each analyte in a process known as Multiple Reaction Monitoring (MRM), which provides a high degree of confidence in the identification and quantification of the target compound. regulations.gov

Table 1: Example of HPLC-MS/MS Method Parameters for Aminocyclopyrachlor Analysis

| Parameter | Specification | Source |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | regulations.gov |

| Analytical Column | Phenomenex Phenyl-Hexyl | regulations.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and methanol | regulations.gov |

| Detector | Applied Biosystems API-5000 Triple Quadrupole Mass Spectrometer | regulations.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | regulations.gov |

Electrospray Ionization (ESI) is the preferred ionization source for the analysis of aminocyclopyrachlor by LC-MS/MS. regulations.gov ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like aminocyclopyrachlor, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. For the analysis of aminocyclopyrachlor and its methyl ester, the mass spectrometer is typically operated in positive ionization mode. regulations.gov However, certain metabolites may require negative ionization mode for optimal detection. regulations.gov

Method Validation and Quality Assurance in Environmental Analysis

To ensure that analytical results are reliable and defensible, the methods used for monitoring aminocyclopyrachlor must be rigorously validated. Method validation is a process that confirms the analytical procedure is suitable for its intended purpose. The EPA requires the submission of analytical methods and associated independent laboratory validations (ILVs) for environmental chemistry analysis. regulations.gov

Validation procedures assess several key parameters, including accuracy, precision, selectivity, linearity, and the limits of detection (LOD) and quantitation (LOQ). For enforcement purposes, HPLC-MS/MS methods for aminocyclopyrachlor and its key metabolites have been validated in matrices such as grass forage and hay, milk, eggs, and bovine tissues. regulations.gov These validated methods have demonstrated a limit of quantitation (LOQ) of 0.01 parts per million (ppm) for each analyte, indicating a high level of sensitivity suitable for regulatory monitoring. regulations.gov

Table 2: Validated Method Performance for Aminocyclopyrachlor

| Parameter | Value | Matrices | Source |

|---|---|---|---|

| Validated Limit of Quantitation (LOQ) | 0.01 ppm | Grass forage, hay, milk, eggs, bovine tissues | regulations.gov |

Limits of Detection (LOD) and Quantitation (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. nih.gov These parameters are fundamental to the validity of any analytical method. nih.gov For aminocyclopyrachlor, specific LODs and LOQs have been established for various environmental matrices.

Analytical methods developed for aminocyclopyrachlor and its methyl analogue in soil and water have demonstrated high sensitivity. nih.gov In water, the LOD for aminocyclopyrachlor is estimated at 20 ng/L, while the LOQ is 0.10 ng/mL. nih.gov For soil samples, the LOD is 100 ng/kg with an LOQ of 1.0 ng/g. nih.gov A separate method designed for vegetation, including grass forage and hay, established a method LOQ of 0.01 mg/kg and an LOD of 0.003 mg/kg. nih.gov Similarly, in Australian pasture residue trials analyzed by HPLC-MS/MS, the limit of quantitation for parent aminocyclopyrachlor was determined to be 0.01 mg/kg. apvma.gov.au

These varying detection and quantitation limits reflect the complexity and diversity of the sample matrices in which aminocyclopyrachlor residues are monitored.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Aminocyclopyrachlor in Environmental Matrices

| Matrix | Analyte | LOD | LOQ |

| Water | Aminocyclopyrachlor | 20 ng/L nih.gov | 0.10 ng/mL nih.gov |

| Water | Aminocyclopyrachlor methyl | 1 ng/L nih.gov | 0.10 ng/mL nih.gov |

| Soil | Aminocyclopyrachlor | 100 ng/kg nih.gov | 1.0 ng/g nih.gov |

| Soil | Aminocyclopyrachlor methyl | 10 ng/kg nih.gov | 1.0 ng/g nih.gov |

| Vegetation (white pine, Norway spruce, grass forage, grass hay) | Aminocyclopyrachlor | 0.003 mg/kg nih.gov | 0.01 mg/kg nih.gov |

| Pasture | Aminocyclopyrachlor | Not Reported | 0.01 mg/kg apvma.gov.au |

Accuracy, Precision, and Reproducibility Assessments

The reliability of an analytical method is determined by its accuracy, precision, and reproducibility. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision measures the closeness of repeated measurements to each other, typically expressed as the relative standard deviation (RSD). Reproducibility assesses the ability of a method to produce consistent results across different laboratories.

Validation studies for aminocyclopyrachlor analytical methods have demonstrated their robustness. An interlaboratory study involving five U.S. laboratories evaluated a method for analyzing aminocyclopyrachlor residues in vegetation. nih.gov The results from this multicenter validation confirmed the method's reproducibility and ruggedness. nih.gov Another study focusing on soil and water samples also authenticated the ruggedness and good reproducibility of the analytical procedures through a statistical analysis of data generated by multiple chemists at two different laboratories. nih.gov

In Australian trials, recoveries of aminocyclopyrachlor from fortified control pasture samples were generally within acceptable limits for regulatory purposes. apvma.gov.au For food samples, methods using external standards prepared in control matrices achieved adequate accuracy and precision, with RSD values below 20%. researchgate.net

Evaluation of Matrix Effects and Internal Standardization

Environmental and biological samples contain complex matrices that can interfere with the analysis of target analytes, a phenomenon known as the matrix effect. These effects can either suppress or enhance the analytical signal, leading to inaccurate quantification.

For the analysis of aminocyclopyrachlor in soil and water, a method utilizing solid-phase extraction for sample cleanup reported no observable matrix effects during validation. nih.gov This was achieved by using external standards prepared in neat solvents for quantitation, which provided acceptable accuracy. nih.gov

However, for more complex matrices such as food, matrix effects can be more pronounced. researchgate.net In these cases, strategies such as the use of matrix-matched standards are employed to compensate for potential signal suppression or enhancement. researchgate.net For instance, adequate accuracy for aminocyclopyrachlor in food samples was achieved by using external standards prepared in each specific control matrix. researchgate.net While the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method is a popular approach for pesticide residue analysis, it was found to be unsuitable for aminocyclopyrachlor, necessitating the development of more specific methods. nih.gov

Degradate and Metabolite Profiling in Environmental Samples

Understanding the environmental fate of aminocyclopyrachlor involves identifying its degradation products and metabolites. These compounds can also have environmental significance and need to be monitored.

In confined rotational crop studies, the metabolite DPX-KJM44 has been identified. apvma.gov.au For example, in mature turnip tops from crops sown 60 days after application, DPX-KJM44 was detected at 17% of the total radioactive residue (TRR). apvma.gov.au This metabolite was also found at up to 10% TRR in maize forage. apvma.gov.au In contrast, aminocyclopyrachlor itself was the primary component found in maize forage, stover, and grain. apvma.gov.au

The U.S. Environmental Protection Agency (EPA) has also considered the environmental degradate cyclopropane carboxylic acid in its registration review and risk assessments for aminocyclopyrachlor. regulations.gov The analysis of these degradates and metabolites is crucial for a comprehensive environmental risk assessment, as their chemical structures and potential toxicity are evaluated alongside the parent compound. usda.gov

Ecological Risk Mitigation and Environmental Stewardship Research

Best Management Practices for Minimizing Off-Target Herbicide Movement

The off-target movement of aminocyclopyrachlor (B166884) potassium can cause significant damage to non-target vegetation. wisconsin.gov Implementing best management practices is crucial to minimize such risks.

Application Timing and Environmental Condition Considerations

The timing of application and prevailing environmental conditions are critical factors influencing the potential for off-target movement.

Wind: Applications should only occur when wind speeds are low to minimize spray drift. wisconsin.govocj.com

Temperature and Humidity: High temperatures and low humidity can increase the potential for spray drift. ocj.com

Rainfall: To prevent runoff, applications should be avoided when rainfall is forecasted within 48 hours. epa.govarborchem.com Runoff is a particular concern as aminocyclopyrachlor has a high potential to reach surface water through this pathway for several months after application. wisconsin.govepa.gov

Soil Conditions: Applications should not be made to frozen or snow-covered ground. wisconsin.govepa.gov Applying to powdery, dry, or light sandy soils, especially when there is no immediate likelihood of rain, can also lead to off-target movement through wind or water erosion. wisconsin.govepa.gov

Buffer Zone Efficacy and Design

Establishing vegetative buffer strips between treated areas and sensitive surface water features like ponds, streams, and springs is an effective way to reduce the loading of aminocyclopyrachlor from runoff. epa.govarborchem.com The design of these buffer zones is critical for their efficacy, though specific design parameters from the search results are not detailed.

Soil and Hydrological Considerations in Application Protocols

Soil characteristics and local hydrology play a significant role in the potential for aminocyclopyrachlor to move off-site and contaminate water sources.

Soil Permeability: This herbicide has properties associated with chemicals detected in groundwater and may leach into groundwater in areas with permeable soils, particularly where the water table is shallow. wisconsin.govepa.gov

Poorly Draining Soils: The risk of surface water contamination via runoff is especially high for poorly draining soils and soils with shallow groundwater. wisconsin.govepa.gov

Saturated Soils: Applications should not be made to areas where soils are saturated or where rainfall will not readily penetrate, as this can increase off-site movement. wisconsin.govepa.gov

Integration into Broader Ecosystem Management and Restoration Efforts

Aminocyclopyrachlor potassium is utilized in various ecosystem management and restoration projects, including non-crop industrial sites, utility rights-of-way, highways, and natural areas. epa.gov It is used for the release and restoration of native perennial grasses. epa.govarborchem.com For these efforts to be successful, it is important to integrate the herbicide application with other vegetation management practices like mowing and fertilization to promote the growth of desired plant communities. epa.gov The control of invasive species is a key aspect of its use in ecosystem restoration. msstate.eduusda.gov

Fate of Residues in Compost and Organic Matter

A significant concern with aminocyclopyrachlor is its persistence in organic materials, which can lead to contamination of compost and subsequent harm to sensitive plants. biocycle.netspencercreeknursery.comunl.eduunl.edu

Persistence in Composted Materials

Aminocyclopyrachlor is known to be resistant to degradation during the composting process. biocycle.net Research has shown that a significant percentage of the herbicide can remain present in finished compost.

A study at Ohio State University found that after 178 days of composting, 42% to 53% of the initial aminocyclopyrachlor was still present. biocycle.net This persistence means that even after composting, the herbicide can be present at concentrations high enough to negatively affect sensitive plants. biocycle.net The U.S. Composting Council has suggested a guideline of keeping aminocyclopyrachlor contamination below 10 parts per billion in compost. ymaws.com

The sources of this contamination in compost are often from treated grass clippings, hay, straw, and manure from animals that have grazed on treated pastures. biocycle.netspencercreeknursery.combiocycle.net The herbicide can pass through the digestive systems of livestock and remain active in their manure. unl.eduunl.edu

Table 1: Persistence of Aminocyclopyrachlor in Composted Material